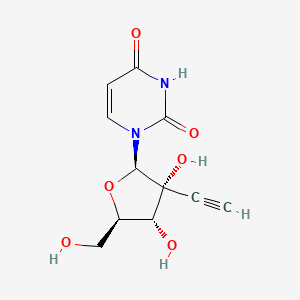

2'-c-Ethynyluridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C11H12N2O6 |

|---|---|

分子量 |

268.22 g/mol |

IUPAC名 |

1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O6/c1-2-11(18)8(16)6(5-14)19-9(11)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8-,9-,11-/m1/s1 |

InChIキー |

KPLKOOBPQQYUTM-PNHWDRBUSA-N |

SMILES |

C#CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |

異性体SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O |

正規SMILES |

C#CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

2'-C-Ethynyluridine: A Technical Overview of a Nucleoside Analog with Antitumor Potential

Introduction

2'-C-Ethynyluridine is a synthetic nucleoside analog characterized by an ethynyl group (-C≡CH) attached to the 2' position of the ribose sugar of a uridine molecule. As a modified pyrimidine nucleoside, it belongs to a class of compounds that are widely investigated for their therapeutic potential, particularly as anticancer and antiviral agents. The introduction of the sterically demanding and electronically distinct ethynyl group at the 2'-position is anticipated to confer unique biological activities, primarily through the inhibition of nucleic acid synthesis. While specific research on this compound is limited, its structural similarity to other well-studied C-ethynyl nucleosides, such as 3'-C-ethynyluridine, provides a framework for understanding its probable mechanism of action and potential applications. This technical guide synthesizes the available information on this compound and extrapolates from closely related analogs to provide a comprehensive overview for researchers and drug development professionals.

Core Concepts and Chemical Properties

This compound is classified as a nucleoside analog, a synthetic derivative of the natural nucleosides that form the building blocks of DNA and RNA. The core structure consists of a uracil base linked to a ribose sugar. The key modification is the ethynyl group at the 2'-carbon of the ribose.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 188413-98-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂N₂O₆ | |

| Molecular Weight | 268.22 g/mol |

Some commercial suppliers have erroneously categorized this compound as a purine nucleoside analog; however, with its uracil base, it is correctly identified as a pyrimidine nucleoside analog. This distinction is crucial for understanding its metabolic activation and mechanism of action.

Mechanism of Action: Insights from Related Compounds

For 3'-C-ethynyluridine, the proposed mechanism involves a multi-step activation process:

-

Cellular Uptake: The nucleoside analog is transported into the cell.

-

Phosphorylation: It is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally, its active triphosphate form. Uridine/cytidine kinase 2 (UCK2) has been identified as a key enzyme in the initial phosphorylation of the related compound, 3'-C-ethynylcytidine (ECyd).

-

Inhibition of RNA Polymerase: The triphosphate analog acts as a competitive inhibitor of RNA polymerases, leading to the termination of RNA chain elongation and a subsequent shutdown of transcription. This inhibition of RNA synthesis is a potent mechanism for inducing cell death in rapidly dividing cancer cells.

It is highly probable that this compound follows a similar activation pathway and exerts its antitumor effects through the inhibition of nucleic acid synthesis. The presence of the ethynyl group at the 2'-position would likely cause steric hindrance and prevent the formation of the phosphodiester bond necessary for chain elongation by DNA or RNA polymerases.

Biological Activity and Quantitative Data

Specific quantitative data on the biological activity of this compound is not available in the peer-reviewed literature. However, studies on derivatives of the related 3'-C-ethynyluridine provide an indication of the potential potency of this class of compounds.

Table 2: In Vitro Anticancer Activity of 3'-C-Ethynyluridine Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| 5-Iodo-3'-C-ethynyluridine | Breast Adenocarcinoma | Breast Cancer | 35 | |

| 5-Iodo-3'-C-ethynyluridine | Prostate Cancer | Prostate Cancer | 35 |

It is important to note that these values are for a modified version of the 3'-isomer and should be considered as indicative of the potential activity of C-ethynyluridines, not as direct data for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound are not published. However, general methods for the synthesis of nucleoside analogs and the use of ethynyl-labeled nucleosides in biological assays are well-established.

General Synthesis of Ethynyl-C-Nucleosides

The synthesis of C-nucleosides with an ethynyl linker often involves a Sonogashira cross-coupling reaction. A key intermediate would be a protected 1'-ethynyl-2'-deoxyribose, which can then be coupled with a halogenated uracil base.

References

An In-depth Technical Guide to the Mechanism of Action of Ethynyluridine in RNA Labeling

A Note on Nomenclature: This guide focuses on 5-ethynyluridine (5-EU) , a uridine analog with an ethynyl group at the 5-position of the uracil base. This molecule is a widely used and well-documented tool for the metabolic labeling of newly synthesized RNA. While the query specified 2'-c-Ethynyluridine, the vast body of scientific literature and experimental data pertains to 5-EU for this application. Therefore, this document will detail the mechanism and protocols associated with 5-EU.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the 5-ethynyluridine-based RNA labeling technique, from its molecular mechanism to detailed experimental protocols and data interpretation.

Core Mechanism of Action

The 5-ethynyluridine (5-EU) labeling method provides a powerful tool for visualizing and quantifying nascent RNA synthesis in vitro and in vivo.[1] The technique is based on two key processes: the metabolic incorporation of the nucleoside analog 5-EU into newly transcribed RNA, and the subsequent detection of this analog via a bio-orthogonal chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2][3]

Metabolic Incorporation of 5-EU

The process begins with the introduction of cell-permeable 5-EU to the biological system of interest.[4][5] Once inside the cell, 5-EU is processed by the endogenous nucleotide salvage pathway, analogous to natural uridine. Cellular kinases phosphorylate 5-EU, converting it sequentially into 5-EU-monophosphate (EUMP), 5-EU-diphosphate (EUDP), and finally 5-EU-triphosphate (EUTP).

This triphosphate analog, EUTP, is then recognized as a substrate by cellular RNA polymerases (I, II, and III) and incorporated into elongating RNA transcripts in place of uridine triphosphate (UTP). A key advantage of this method is that 5-EU is incorporated into RNA but not significantly into DNA, making it a specific label for transcription.

Bio-orthogonal Detection via Click Chemistry

The ethynyl group (a carbon-carbon triple bond) on the incorporated 5-EU serves as a bio-orthogonal handle. This means it is chemically inert within the complex cellular environment but can be specifically targeted by a reaction with a complementary azide-containing molecule.

Following RNA labeling, cells are typically fixed and permeabilized. The ethynyl-modified RNA is then detected by introducing a reporter molecule—such as a fluorophore or a biotin tag—that is appended with an azide group. In the presence of a copper(I) catalyst, the ethynyl group of 5-EU and the azide group of the reporter molecule undergo a highly efficient and specific cycloaddition reaction. This reaction forms a stable covalent triazole ring, securely attaching the reporter to the newly synthesized RNA. This specificity allows for sensitive detection with very low background signal.

The small size of the azide-alkyne reactive partners allows for efficient labeling within fixed cells and tissues, a significant advantage over larger detection molecules like antibodies used in BrU-based methods.

Quantitative Data and Considerations

The optimal conditions for 5-EU labeling can vary significantly depending on the cell type, experimental goals, and duration of the labeling pulse.

Table 1: Recommended 5-EU Labeling Conditions

| Parameter | Recommended Range | Notes | Source |

| Concentration (Cultured Cells) | 0.1 mM - 5 mM | Lower concentrations are recommended for longer incubation times to minimize potential toxicity. The optimal concentration should be determined empirically. | |

| Concentration (Plants) | 10 µM - 1 mM | For Arabidopsis seedlings, lower concentrations (10-50 µM) were effective for overnight labeling, while higher concentrations (1 mM) were needed for short pulses (2 hours). | |

| Incubation Time | 10 minutes - 24 hours | Short pulses (10-60 min) are used to label nascent RNA. Longer incubations can be used to study RNA turnover and accumulation. | |

| Incorporation Rate | ~1 per 35 uridine residues | In one study, HPLC analysis revealed that on average, one out of every 35 uridine residues in total RNA was substituted by 5-EU. |

Table 2: Cytotoxicity Considerations

While 5-EU is generally considered less toxic than other analogs like 4-thiouridine (4-SU), high concentrations or prolonged exposure can have cytotoxic or off-target effects. It is important to assess cell viability and function, especially in long-term experiments.

| Compound | Observation | Cell Type | Source |

| 5-Ethynyluridine (5-EU) | Antimitotic effects observed after 12-24 hours of treatment; no significant cell death noted in primary neurons. | HeLa cells, mouse/human cortical neurons | |

| 5-Fluoro-2'-deoxyuridine | Reversible cytotoxic effect on cell proliferation. | Murine lymphoma L5178Y cells | |

| 5-Fluorouridine | Irreversible inhibition of cell proliferation even at low concentrations. | Murine lymphoma L5178Y cells | |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Higher cytotoxicity and genotoxicity compared to BrdU. IC₅₀ value of 88 nM in CHO wild-type cells. | Chinese hamster ovary (CHO) cells |

Note: Data for EdU, a DNA analog, is included to highlight the potential for toxicity with ethynyl-containing nucleosides. Researchers should always validate the lack of toxicity under their specific experimental conditions.

Experimental Protocols

Below are generalized protocols for the metabolic labeling of RNA with 5-EU and subsequent detection via click chemistry.

Protocol: 5-EU Metabolic Labeling of Cultured Cells

This protocol is a starting point and should be optimized for the specific cell line and experimental design.

-

Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency under standard culture conditions.

-

Prepare Labeling Medium: Prepare a stock solution of 5-EU (e.g., 100 mM in DMSO). Dilute the 5-EU stock solution in pre-warmed complete growth medium to the desired final concentration (e.g., 0.5 mM - 1 mM).

-

Labeling: Aspirate the existing medium from the cells and replace it with the 5-EU labeling medium.

-

Incubation: Incubate the cells for the desired pulse duration (e.g., 40 minutes to 2 hours) at 37°C in a CO₂ incubator.

-

Washing: Gently aspirate the labeling medium and wash the cells twice with 1x Phosphate-Buffered Saline (PBS).

Protocol: Click Chemistry Detection for Fluorescence Microscopy

-

Fixation: Fix the labeled cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with 1x PBS.

-

Permeabilization: Permeabilize the cells by incubating with 0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with 1x PBS.

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following components: 100 mM Tris (pH 8.5), 1 mM CuSO₄, a fluorescent azide (e.g., Alexa Fluor™ 488 Azide at 20 µM), and freshly prepared 100 mM ascorbic acid. Note: Commercial kits are widely available and provide optimized buffers and catalysts.

-

Click Reaction: Aspirate the wash buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI or Hoechst for 5-10 minutes.

-

Final Washes and Mounting: Wash the cells twice more with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Visualizations

Mechanism of 5-EU Labeling and Detection

Caption: Metabolic pathway and detection of 5-EU.

Experimental Workflow for 5-EU Labeling

Caption: A typical workflow for 5-EU labeling and detection.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. pnas.org [pnas.org]

- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

An In-depth Technical Guide to the Metabolic Pathway of 2'-C-Ethynyluridine (ECyd)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-Ethynyluridine (ECyd), a synthetic pyrimidine nucleoside analog, has emerged as a molecule of significant interest in biomedical research, particularly for its potent antitumor activities. As a prodrug, ECyd requires intracellular metabolic activation to exert its therapeutic effects. This technical guide provides a comprehensive overview of the metabolic pathway of ECyd, detailing its cellular uptake, enzymatic activation through phosphorylation, and its mechanism of action as an inhibitor of RNA synthesis. This document is intended to serve as a core resource for researchers and professionals involved in the development and application of nucleoside analogs.

Core Concepts: The Metabolic Journey of a Prodrug

The therapeutic efficacy of nucleoside analogs like ECyd is critically dependent on their metabolic conversion to the active triphosphate form. This multi-step intracellular process, known as anabolic phosphorylation, is orchestrated by a series of cellular kinases. Conversely, catabolic pathways can lead to the degradation and inactivation of the drug, influencing its overall potency and duration of action. Understanding this delicate balance between activation and degradation is paramount for optimizing drug design and therapeutic strategies.

The Metabolic Pathway of this compound

The metabolic journey of ECyd from a prodrug to an active inhibitor of RNA polymerase involves several key steps:

-

Cellular Uptake: ECyd enters the cell via nucleoside transporters. While the specific transporters for ECyd have not been definitively identified, equilibrative nucleoside transporters (ENTs) are the likely candidates for facilitating its entry into the cytoplasm.

-

Anabolic Activation (Phosphorylation): Once inside the cell, ECyd undergoes a three-step phosphorylation cascade to become the active this compound triphosphate (ECyd-TP).

-

Monophosphorylation: The initial and rate-limiting step is the conversion of ECyd to this compound monophosphate (ECyd-MP). This reaction is catalyzed by Uridine-Cytidine Kinase 2 (UCK2) . The critical role of UCK2 in the activation of ECyd has been demonstrated in studies where cancer cell lines resistant to ECyd were found to have mutations in the UCK2 gene, leading to decreased or non-functional enzyme activity[1].

-

Diphosphorylation: ECyd-MP is subsequently phosphorylated to this compound diphosphate (ECyd-DP). This step is catalyzed by Uridine Monophosphate/Cytidine Monophosphate (UMP/CMP) Kinase .

-

Triphosphorylation: The final activation step involves the conversion of ECyd-DP to the active metabolite, This compound triphosphate (ECyd-TP) . This reaction is carried out by Nucleoside Diphosphate Kinase (NDPK) .

-

-

Mechanism of Action: The active ECyd-TP acts as a potent inhibitor of RNA polymerases. By mimicking the natural uridine triphosphate (UTP), ECyd-TP is incorporated into newly synthesized RNA chains. The presence of the 2'-C-ethynyl group then terminates further RNA elongation, leading to a halt in transcription and ultimately inducing cell death in rapidly proliferating cancer cells.

-

Catabolism and Degradation: The specific catabolic pathways for this compound have not been extensively characterized in the available scientific literature. However, based on the metabolism of other pyrimidine nucleoside analogs, potential degradation routes could involve deamination of the uridine base or cleavage of the glycosidic bond. Further research is needed to elucidate the precise enzymes and mechanisms involved in the catabolism of ECyd.

Data Presentation: Summary of Key Metabolic Enzymes

| Metabolic Step | Enzyme | Substrate | Product | Significance |

| Monophosphorylation | Uridine-Cytidine Kinase 2 (UCK2) | This compound (ECyd) | This compound Monophosphate (ECyd-MP) | Rate-limiting step in activation[1] |

| Diphosphorylation | UMP/CMP Kinase | This compound Monophosphate (ECyd-MP) | This compound Diphosphate (ECyd-DP) | Intermediate phosphorylation |

| Triphosphorylation | Nucleoside Diphosphate Kinase (NDPK) | This compound Diphosphate (ECyd-DP) | This compound Triphosphate (ECyd-TP) | Formation of the active metabolite |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of ECyd's metabolism. Below are generalized methodologies for key experiments, which can be adapted and optimized for specific research needs.

Protocol 1: In Vitro Kinase Assay for ECyd Phosphorylation

This protocol is designed to determine the kinetics of ECyd phosphorylation by a specific kinase, such as recombinant human UCK2.

Materials:

-

Recombinant human UCK2 enzyme

-

This compound (ECyd)

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Radiolabeled [γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

-

Thin-layer chromatography (TLC) plates or HPLC system for product separation

-

Phosphorimager or appropriate detector

Methodology:

-

Prepare a reaction mixture containing the kinase buffer, a range of ECyd concentrations, and ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the recombinant UCK2 enzyme.

-

Incubate the reaction for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

-

Stop the reaction at each time point by adding an equal volume of ice-cold EDTA or by heat inactivation.

-

Separate the product (ECyd-MP) from the substrate (ECyd) and ATP using TLC or HPLC.

-

Quantify the amount of product formed at each time point using a phosphorimager or other suitable detection method.

-

Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Protocol 2: Cellular Uptake and Metabolism of ECyd in Cultured Cells

This protocol outlines a method to study the uptake and intracellular phosphorylation of ECyd in a cell line of interest.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

Radiolabeled [³H]-ECyd or unlabeled ECyd for LC-MS/MS analysis

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.4 M perchloric acid or methanol-based extraction solution)

-

Scintillation counter or LC-MS/MS system

Methodology:

-

Seed cells in multi-well plates and grow to a desired confluency.

-

Incubate the cells with medium containing [³H]-ECyd or unlabeled ECyd at various concentrations and for different time periods.

-

To measure uptake, at each time point, rapidly wash the cells with ice-cold PBS to remove extracellular ECyd.

-

Lyse the cells with the chosen lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cellular debris.

-

For radiolabeled experiments, measure the radioactivity in an aliquot of the supernatant using a scintillation counter to determine total intracellular ECyd.

-

For LC-MS/MS analysis, process the supernatant to extract the metabolites.

-

Separate and quantify the intracellular concentrations of ECyd, ECyd-MP, ECyd-DP, and ECyd-TP using a validated HPLC or LC-MS/MS method.

Mandatory Visualizations

Diagram 1: Metabolic Activation Pathway of this compound

Caption: Anabolic pathway of ECyd to its active triphosphate form.

Diagram 2: Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining ECyd phosphorylation kinetics.

Diagram 3: Logical Relationship of ECyd's Anticancer Mechanism

Caption: Logical flow of ECyd's mechanism of action.

Conclusion

This compound serves as a compelling example of a nucleoside analog prodrug whose therapeutic potential is unlocked through intracellular metabolic activation. The phosphorylation cascade, initiated by the key enzyme UCK2, leads to the formation of the active triphosphate metabolite that effectively targets RNA synthesis. While the anabolic pathway is reasonably well-understood, further investigation into the catabolic fate of ECyd is warranted to gain a complete picture of its pharmacological profile. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers to delve deeper into the intricate metabolic journey of this promising anticancer agent. A thorough understanding of these metabolic pathways is indispensable for the rational design of next-generation nucleoside analogs with improved efficacy and safety profiles.

References

The Untapped Potential: A Technical Guide to 2'-C-Ethynyluridine and its Incorporation into DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Gatekeeper of the Genome: DNA Polymerase Substrate Specificity

DNA polymerases are the master architects of DNA replication and repair, exhibiting a remarkable degree of fidelity in selecting the correct deoxynucleoside triphosphates (dNTPs) for incorporation. This selectivity is governed by a sophisticated mechanism known as the "steric gate," a conserved feature within the active site of these enzymes. This gate effectively discriminates against ribonucleoside triphosphates (rNTPs), which are present at much higher concentrations in the cell, by creating a steric clash with the 2'-hydroxyl group of the ribose sugar.[1][2][3]

The steric gate is typically composed of a bulky amino acid residue that occupies a position where it would physically collide with the 2'-substituent of an incoming nucleotide.[1][2] This elegant mechanism ensures that only nucleotides with a hydrogen atom at the 2'-position (i.e., deoxynucleotides) can be accommodated for catalysis.

dot

Caption: The steric gate mechanism of DNA polymerase.

The Challenge of the 2'-Position: Why 2'-C-Ethynyluridine Faces an Uphill Battle

The ethynyl group (-C≡CH) at the 2'-position of the ribose sugar in 2'-CEU is significantly bulkier than the hydroxyl group of a ribonucleotide. This structural feature places it in direct conflict with the steric gate of DNA polymerases. Consequently, this compound triphosphate (2'-CEUTP) is a poor substrate for these enzymes. The active site cannot accommodate the bulky ethynyl moiety, leading to its rejection before the chemical step of phosphodiester bond formation can occur.

In stark contrast, the successful incorporation of 5-ethynyl-2'-deoxyuridine (EdU) highlights the importance of the modification's position. In EdU, the ethynyl group is attached to the C5 position of the pyrimidine base, which projects into the major groove of the DNA double helix. This region is more tolerant of modifications, and most DNA polymerases can readily accept and incorporate 5-substituted dNTPs.

dot

Caption: Comparison of EdU and 2'-CEU for DNA incorporation.

Quantitative Data on Nucleoside Analogue Incorporation

While direct quantitative data for the incorporation of 2'-CEU into DNA by DNA polymerases is conspicuously absent from the scientific literature, a wealth of data exists for other nucleoside analogues. This data consistently demonstrates the stringent selectivity of DNA polymerases against modifications at the 2'-position.

| Nucleoside Analogue | Position of Modification | DNA Polymerase Substrate | Relative Incorporation Efficiency | References |

| 2'-Deoxyuridine (dU) | 2'-H | Yes | High (Natural Substrate) | |

| Uridine (U) | 2'-OH | No (in general) | Very Low | |

| 2'-Fluoro-2'-deoxyuridine | 2'-F | Poor | Low | |

| 2'-Azido-2'-deoxyuridine | 2'-N₃ | Poor | Very Low | |

| 5-Ethynyl-2'-deoxyuridine (EdU) | 5-C≡CH (Base) | Yes | High | |

| This compound (2'-CEU) | 2'-C≡CH (Sugar) | No (Predicted) | Extremely Low to None | Inferred from |

Experimental Protocols for Assessing Nucleoside Analogue Incorporation

To experimentally validate the potential for a novel nucleoside analogue like 2'-CEU to be incorporated into DNA, a series of well-established in vitro and cellular assays can be employed.

Enzymatic Synthesis of this compound-5'-Triphosphate (2'-CEUTP)

The first critical step is the synthesis of the active triphosphate form of the nucleoside. This is typically achieved through a one-pot chemical synthesis protocol.

Protocol: One-Pot Synthesis of Deoxynucleoside 5'-Triphosphates

-

Reagent Preparation: Prepare a solution of the phosphitylating reagent, salicyl phosphorochloridite, in a suitable anhydrous solvent.

-

Activation: React the salicyl phosphorochloridite with pyrophosphate to generate the selective phosphitylating reagent in situ.

-

Phosphitylation: Add the unprotected this compound nucleoside to the reaction mixture. The phosphitylating reagent will selectively react with the 5'-hydroxyl group.

-

Oxidation and Hydrolysis: Perform an iodine-mediated oxidation followed by hydrolysis to yield the crude 2'-CEUTP.

-

Purification: Purify the synthesized triphosphate using reverse-phase high-performance liquid chromatography (RP-HPLC).

dot

Caption: Workflow for the synthesis of 2'-CEUTP.

In Vitro DNA Polymerase Incorporation Assay

This assay directly measures the ability of a DNA polymerase to incorporate the modified nucleotide into a growing DNA strand.

Protocol: Primer Extension Assay

-

Reaction Setup: Prepare a reaction mixture containing a single-stranded DNA template annealed to a shorter, fluorescently or radiolabeled primer, a thermostable DNA polymerase (e.g., Taq or Pfu), the four standard dNTPs, and the experimental 2'-CEUTP.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase.

-

Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The length of the extended primer will indicate whether the modified nucleotide was incorporated.

-

Controls: Run parallel reactions with a natural dNTP (e.g., dTTP) as a positive control and a reaction lacking the corresponding natural dNTP as a negative control.

Cellular Processing and Potential Fate of this compound

For a nucleoside analogue to be incorporated into cellular DNA, it must first be transported into the cell and then sequentially phosphorylated to its triphosphate form by cellular kinases. The enzymes of the pyrimidine salvage pathway are responsible for this activation.

dot

Caption: Putative cellular processing pathway of 2'-CEU.

The substrate specificities of these kinases are a critical determinant of the analogue's biological activity. While some modifications are tolerated, the bulky 2'-ethynyl group may also hinder the initial phosphorylation step, further reducing the likelihood of its eventual presentation to DNA polymerase as a triphosphate.

Conclusion and Future Directions

For researchers and drug development professionals, this understanding is crucial. Efforts to utilize ethynyl-modified nucleosides for DNA labeling should continue to focus on base-modified analogues like EdU, which have a proven track record of efficient and specific incorporation.

Future research in this area could explore:

-

Engineered Polymerases: The possibility of engineering DNA polymerases with a modified steric gate that could accommodate 2'-substituted nucleotides.

-

Alternative Applications: Investigating the potential of 2'-CEU as an inhibitor of RNA polymerases or other enzymes involved in nucleotide metabolism, which may have therapeutic applications.

-

RNA Labeling: Further exploring the utility of 2'-CEU for metabolic labeling of RNA, an application for which it is more structurally suited.

By understanding the fundamental principles of enzyme-substrate interactions, the scientific community can continue to design and develop novel and effective tools for molecular biology and medicine.

References

- 1. DNA Polymerase β Ribonucleotide Discrimination: INSERTION, MISINSERTION, EXTENSION, AND CODING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribonucleotide Discrimination by Translesion Synthesis DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribonucleotide discrimination by translesion synthesis DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 2'-C-ethynyluridine and its structurally related nucleoside analogues. These compounds are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key reaction pathways to facilitate a deeper understanding and practical application of these synthetic strategies.

Introduction

Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy. The introduction of an ethynyl group at the 2'-position of the ribose sugar moiety can significantly influence the biological activity of these molecules. The 2'-C-ethynyl modification can impact nucleoside metabolism, enzyme inhibition, and incorporation into nucleic acids, leading to therapeutic effects. This guide focuses on the chemical synthesis of this compound and its derivatives, providing a practical resource for researchers in the field.

Synthesis of 2'-Deoxy-2'(S)-ethynyluridine

A common strategy for the synthesis of 2'-deoxy-2'(S)-ethynyl nucleosides involves the introduction of the ethynyl group at the C2' position of a suitably protected nucleoside precursor. The general approach often starts from a commercially available or readily synthesized uridine derivative.

A representative synthetic pathway for 2'-deoxy-2'(S)-ethynyl guanosine, which illustrates a common strategy for these syntheses, has been reported.[4] While the specific details for uridine are not fully elaborated in the provided abstract, the key steps can be inferred and are outlined below. The synthesis of 2'-deoxy-2'(S)-ethynyl-uridine has been previously reported.[4]

Experimental Protocol:

The synthesis typically involves the following key transformations:

-

Protection of the sugar hydroxyl groups: The 3'- and 5'-hydroxyl groups of the starting uridine are protected to prevent unwanted side reactions. Common protecting groups include silyl ethers (e.g., TBDMS) or trityl ethers (e.g., DMT).

-

Oxidation of the 2'-hydroxyl group: The 2'-hydroxyl group is oxidized to a ketone using an oxidizing agent such as the Dess-Martin periodinane.

-

Ethynylation: The 2'-keto intermediate is reacted with an ethynylating agent, such as the lithium salt of trimethylsilylacetylene, to introduce the ethynyl group at the 2'-position. This reaction often results in a mixture of diastereomers.

-

Reduction of the tertiary alcohol (if formed) and deprotection: The resulting tertiary alcohol at the 2'-position can be reduced. Subsequently, the protecting groups on the sugar and the trimethylsilyl group on the ethynyl moiety are removed to yield the final product.

Quantitative Data:

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Oxidation | Dess-Martin periodinane, CH2Cl2, r.t., 2h | - | |

| 2 | Ethynylation | BuLi, TMSC≡CH, THF, -78°C, 2h | 61% (2 steps) | |

| 3 | Radical Deoxygenation | H,COCOCOCl, DMAP, CH2Cl2, 0°C→r.t., 2h; then Bu3SnH, AIBN, toluene, 95°C, 1h | 65% (2 steps) | |

| 4 | Deprotection | TBAF, AcOH, THF, r.t., 4h | 87% |

Note: The yields provided are for the synthesis of the guanosine analogue but are indicative of the efficiency of these reactions for other nucleosides like uridine.

Reaction Pathway:

Caption: Synthetic pathway for 2'-deoxy-2'(S)-ethynyluridine.

Synthesis of 3'-C-Ethynyluridine (EUrd) and Analogues

The synthesis of 3'-C-ethynyluridine (EUrd) and its cytidine analogue (ECyd) has been reported, with these compounds showing potential as anticancer agents. A convergent synthetic route starting from diacetone-α-D-glucose is a common approach.

Experimental Protocol:

A general outline of the synthetic steps is as follows:

-

Synthesis of a 3-C-ethynylribofuranose scaffold: This key intermediate is prepared from a suitable carbohydrate precursor like diacetone-α-D-glucose.

-

Glycosylation: The ethynyl-modified sugar is then coupled with a silylated nucleobase (e.g., silylated uracil) under Vorbrüggen conditions to form the nucleoside.

-

Deprotection: Finally, the protecting groups on the sugar moiety are removed to afford the target 3'-C-ethynyluridine.

Quantitative Data:

While specific yields for each step in the synthesis of 3'-C-ethynyluridine were not detailed in the provided search results, a related study on 3'-C-ethynyl purine nucleosides provides some insight into the efficiency of the glycosylation and deprotection steps. For instance, the deprotection of a benzoyl-protected 3'-C-ethynyl purine nucleoside using saturated NH3/MeOH proceeded to give the final product.

Reaction Pathway:

Caption: Convergent synthesis of 3'-C-ethynyluridine.

Synthesis of Other Related Nucleoside Analogues

The synthetic principles described above can be extended to a variety of related nucleoside analogues with modifications at different positions of the sugar or the nucleobase.

4.1. 2'-Deoxy-2'-fluoro-4'-C-ethynyl Nucleoside Analogues

The synthesis of 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogues has been reported as potential anti-HIV agents. The synthetic strategy involves the transformation of a 2-deoxy-2-fluoro-arabinofuranoside derivative.

Experimental Protocol:

-

Bromination: 2-deoxy-2-fluoro-1,3,5-O-tribenzoyl-D-arabinofuranoside is converted to the corresponding 1'-α-bromide using HBr-HOAc.

-

Coupling with Nucleobase: The bromide is then coupled with a silylated pyrimidine (uracil or thymine).

-

Deprotection: The benzoyl protecting groups are removed with saturated methanolic ammonia to yield the 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl nucleoside in high yields.

-

Introduction of the 4'-Ethynyl Group: Further modifications would be required to introduce the ethynyl group at the 4'-position, a process that typically involves oxidation at the 4'-position followed by ethynylation.

Reaction Pathway:

Caption: Synthetic approach for 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleosides.

4.2. Carbocyclic Analogues of 5-Ethynyl-2'-deoxyuridine

The synthesis of carbocyclic analogues, where the ribose ring oxygen is replaced by a methylene group, has also been explored. One reported method for synthesizing the carbocyclic analogue of 5-ethynyl-2'-deoxyuridine involves a palladium-catalyzed coupling reaction.

Experimental Protocol:

The key step is a coupling reaction between a carbocyclic analogue of 5-iodo-2'-deoxyuridine and a suitable ethynylating reagent, catalyzed by a palladium complex such as bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide.

Conclusion

The synthesis of this compound and its analogues involves multi-step chemical transformations that require careful control of protecting groups and reaction conditions. The methodologies outlined in this guide, derived from published literature, provide a solid foundation for researchers aiming to synthesize these and related compounds for biological evaluation. The versatility of the ethynyl group also allows for further modifications via click chemistry, opening up avenues for the development of novel nucleoside-based probes and therapeutics.

References

- 1. Synthesis and biological evaluation of branched and conformationally restricted analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Synthesis and biological evaluation of nucleobase-modified analogs of the anticancer compounds 3'-C-ethynyluridine (EUrd) and 3'-C-ethynylcytidine (ECyd) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for 2'-c-Ethynyluridine (EU) Labeling of Nascent RNA in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label and isolate newly synthesized (nascent) RNA is crucial for understanding the dynamic regulation of gene expression. 2'-c-Ethynyluridine (EU) is a nucleoside analog of uridine that is readily incorporated into nascent RNA transcripts by cellular RNA polymerases. The ethynyl group on EU allows for a highly specific and efficient covalent reaction with azide-containing molecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry". This powerful technique enables the fluorescent detection or affinity purification of newly transcribed RNA, providing a versatile tool for studying RNA synthesis, processing, turnover, and localization in cells.[1][2]

These application notes provide detailed protocols for labeling nascent RNA in cultured cells using this compound, followed by either fluorescent imaging or capture for downstream analysis. A protocol for assessing the potential cytotoxicity of EU is also included to ensure the integrity of experimental results.

Data Presentation

Table 1: Recommended this compound (EU) Labeling Conditions for Mammalian Cell Lines

| Cell Line | EU Concentration (mM) | Incubation Time | Application | Reference |

| Jurkat | 0.2 | 4 hours | Flow Cytometry | [3] |

| HeLa | Not specified | 1 hour | Imaging | [4] |

| A549 | 0.2 | 4 hours | Microarray Analysis | [3] |

| HEK293 | Not specified | Not specified | General Labeling | |

| Various | 0.5 | 40 minutes | RNA-Seq | |

| General Recommendation | 0.1 - 1 | 30 minutes - 4 hours | Imaging/Capture |

Note: The optimal EU concentration and incubation time should be empirically determined for each cell type and experimental condition to achieve sufficient labeling without inducing cytotoxicity.

Experimental Protocols

Protocol 1: Nascent RNA Labeling for Fluorescent Imaging

This protocol describes the labeling of nascent RNA with EU and subsequent detection using a fluorescent azide for visualization by microscopy.

Materials:

-

This compound (EU)

-

Cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® Reaction Cocktail (or individual components: copper(II) sulfate (CuSO4), fluorescent azide, and a reducing agent)

-

Wash buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Plating: Plate cells on coverslips in a multi-well plate at a density that will ensure they are sub-confluent at the time of labeling. Allow cells to adhere and grow overnight.

-

EU Labeling:

-

Prepare a stock solution of EU in DMSO or water.

-

Dilute the EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (refer to Table 1).

-

Remove the existing medium from the cells and replace it with the EU-containing medium.

-

Incubate the cells for the desired period (e.g., 1-4 hours) under normal cell culture conditions (37°C, 5% CO2).

-

-

Fixation and Permeabilization:

-

Remove the EU-containing medium and wash the cells twice with PBS.

-

Add the fixative solution to each well and incubate for 15 minutes at room temperature.

-

Remove the fixative and wash the cells twice with PBS.

-

Add the permeabilization buffer to each well and incubate for 15 minutes at room temperature.

-

Remove the permeabilization buffer and wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. This typically involves combining the fluorescent azide, copper(II) sulfate, and a reducing agent in a reaction buffer.

-

Remove the wash buffer from the cells and add the Click-iT® reaction cocktail to each well, ensuring the coverslip is completely covered.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells three times with wash buffer.

-

If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's recommendations.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Carefully remove the coverslips from the wells and mount them on microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Protocol 2: Nascent RNA Capture for Downstream Analysis

This protocol describes the labeling of nascent RNA with EU, followed by a click reaction with biotin-azide and subsequent capture on streptavidin magnetic beads for applications like RT-qPCR, microarray, or RNA sequencing.

Materials:

-

This compound (EU)

-

Cell culture medium

-

Reagents for total RNA isolation (e.g., TRIzol® or a commercial kit)

-

Biotin-azide

-

Click-iT® Reaction Cocktail components (as in Protocol 1, but with biotin-azide instead of a fluorescent azide)

-

Streptavidin-coated magnetic beads

-

Buffers for bead washing and elution

Procedure:

-

Cell Plating and EU Labeling: Follow steps 1 and 2 from Protocol 1.

-

Total RNA Isolation:

-

After EU labeling, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol® reagent followed by chloroform extraction and isopropanol precipitation).

-

Quantify the RNA concentration and assess its integrity.

-

-

Click Reaction with Biotin-Azide:

-

In a microcentrifuge tube, combine the isolated total RNA, biotin-azide, copper(II) sulfate, and a reducing agent in a reaction buffer.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of Biotinylated RNA:

-

Purify the biotinylated RNA from the reaction mixture using an RNA purification kit or by ethanol precipitation.

-

-

Capture of Nascent RNA:

-

Resuspend the streptavidin-coated magnetic beads in a binding buffer.

-

Add the purified biotinylated RNA to the beads and incubate with rotation to allow binding.

-

Place the tube on a magnetic stand to pellet the beads and discard the supernatant containing unlabeled RNA.

-

Wash the beads several times with appropriate wash buffers to remove non-specifically bound RNA.

-

-

Elution or On-Bead Analysis:

-

The captured nascent RNA can be eluted from the beads for downstream applications or used directly on the beads for cDNA synthesis.

-

Proceed with the desired downstream analysis (e.g., RT-qPCR, library preparation for sequencing).

-

Protocol 3: Cytotoxicity Assessment using the MTT Assay

This protocol is to determine the cytotoxic effects of EU on the chosen cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound (EU)

-

Cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

EU Treatment:

-

Prepare serial dilutions of EU in complete cell culture medium at concentrations ranging above and below the intended labeling concentration.

-

Include a vehicle control (medium with the same concentration of DMSO or water used to dissolve EU) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Remove the medium from the cells and add 100 µL of the EU dilutions or control solutions to the respective wells.

-

Incubate the plate for the same duration as the planned labeling experiment.

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each EU concentration relative to the vehicle control.

-

Plot the cell viability against the EU concentration to determine the cytotoxic profile.

-

Visualizations

Caption: Experimental workflow for nascent RNA labeling using this compound.

Caption: Cellular mechanism of this compound incorporation and detection.

References

Optimal Concentration of Ethynyl-Modified Nucleosides for Labeling Experiments: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to determining and utilizing the optimal concentration of 2'-c-Ethynyluridine and its more commonly used analogue, 5-Ethynyluridine (EU), for cellular labeling experiments. This document outlines detailed protocols for labeling newly synthesized RNA and DNA, summarizes key quantitative data, and presents visual workflows to ensure experimental success.

Introduction

Ethynyl-modified nucleosides, such as 5-Ethynyl-2'-deoxyuridine (EdU) and 5-Ethynyluridine (EU), are powerful tools for tracking DNA replication and RNA synthesis, respectively. These molecules are incorporated into nascent nucleic acids by cellular polymerases. The ethynyl group then serves as a handle for a highly specific and efficient "click" chemistry reaction, allowing for the attachment of a fluorescent probe for visualization and quantification.[1][2] The choice of the correct nucleoside analog and its optimal concentration is critical to ensure robust labeling without inducing cytotoxicity or other cellular perturbations.[3][4]

Determining the Optimal Concentration

The optimal concentration of ethynyl-modified nucleosides is dependent on several factors, including the cell type, the duration of the labeling pulse, and the specific experimental goal. Generally, a concentration titration is recommended to determine the ideal balance between a strong signal and minimal cellular toxicity for a new cell line or experimental system.

For RNA Labeling with 5-Ethynyluridine (EU)

EU is incorporated into newly transcribed RNA. The optimal concentration can vary significantly based on the required labeling duration. For short pulses aimed at detecting ongoing transcription, higher concentrations may be necessary. Conversely, for longer incubations, lower concentrations are preferable to minimize potential side effects.

| Organism/Cell Type | EU Concentration | Incubation Time | Application | Reference |

| Arabidopsis thaliana seedlings | 10 µM, 50 µM, 500 µM | Overnight | Visualization of nucleolar processes | [5] |

| Arabidopsis thaliana seedlings | 1 mM | 2 hours | Detection of ongoing transcription (short pulse) | |

| NIH 3T3 cells | 1 mM | 6-20 hours | Analysis of RNA synthesis and turnover | |

| HEK293T cells | 1 mM | 5 hours | In-cell screening of UCK2 mutants | |

| Nematostella vectensis juveniles | 0.5 mM | 2 hours | Labeling of proliferating cells |

For DNA Labeling with 5-Ethynyl-2'-deoxyuridine (EdU)

EdU is a thymidine analog used to label newly synthesized DNA during the S-phase of the cell cycle. It is a widely used marker for cell proliferation.

| Organism/Cell Type | EdU Concentration | Incubation Time | Application | Reference |

| General cell/tissue culture | 10-20 µM | Varies (e.g., 1-2 hours) | Cell proliferation assay | |

| General cell culture | 10 µM | 1-2 hours | Cell proliferation assay | |

| General cell culture | 10 nM - 10 µM | 1-24 hours | DNA labeling | |

| Chinese Hamster Ovary (CHO) cells | 1 µM | Not specified | HPRT mutation assay |

Note on Cytotoxicity: It is crucial to be aware that high concentrations of EdU can be cytotoxic and genotoxic. Studies have shown that EdU can induce DNA damage responses and mutations, particularly at concentrations above 5-10 µM. Therefore, it is highly recommended to perform a toxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your specific cell type and experimental conditions.

Experimental Protocols

Protocol 1: Labeling of Nascent RNA with 5-Ethynyluridine (EU)

This protocol is adapted for cultured cells.

Materials:

-

5-Ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (e.g., from a commercial kit) containing a fluorescent azide

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

Procedure:

-

Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

-

EU Labeling: Dilute the EU stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.5 mM to 1 mM). Replace the existing medium with the EU-containing medium and incubate for the desired duration (e.g., 2-6 hours) under standard culture conditions.

-

Fixation: Aspirate the EU-containing medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction: Wash the cells twice with 3% BSA in PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Washing and Counterstaining: Wash the cells three times with 3% BSA in PBS. If desired, incubate with a nuclear counterstain like DAPI or Hoechst 33342.

-

Imaging: Wash the cells with PBS and mount the coverslips. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Labeling of Proliferating Cells with 5-Ethynyl-2'-deoxyuridine (EdU)

This protocol is a general guideline for cell proliferation assays in cultured cells.

Materials:

-

5-Ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 or 0.5% Tween-20 in PBS)

-

Click chemistry reaction cocktail (e.g., from a commercial kit) containing a fluorescent azide

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel and allow them to grow to the desired confluency.

-

EdU Labeling: Add EdU to the culture medium to a final concentration of 10 µM. Incubate for 1-2 hours, or as optimized for your cell type.

-

Fixation: Aspirate the EdU-containing medium and wash the cells with PBS. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes.

-

Permeabilization: Wash the cells with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 30 minutes.

-

Click Reaction: Wash the cells again with PBS. Prepare the click reaction mixture and incubate the cells for 30 minutes.

-

Washing and Counterstaining: Wash the cells with PBS. An optional step is to stain with other fluorophores if needed.

-

Analysis: The cells can now be analyzed by fluorescence microscopy, flow cytometry, or high-throughput screening.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying molecular mechanism, the following diagrams are provided.

Caption: Experimental workflow for EU/EdU labeling.

Caption: Mechanism of EU/EdU incorporation and detection.

Conclusion

The successful application of ethynyl-modified nucleosides for labeling nascent DNA and RNA hinges on the careful optimization of the analog's concentration. By performing a dose-response analysis and adhering to established protocols, researchers can achieve robust and reliable labeling for a wide range of applications, from cell proliferation studies to the detailed analysis of transcriptional dynamics. The provided protocols and visual aids serve as a starting point for developing and implementing these powerful techniques in your own research.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2'-C-Ethynyluridine Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of nascent RNA synthesis is crucial for understanding the dynamics of gene expression in various biological processes, including development, disease, and in response to therapeutic agents. Metabolic labeling of RNA with nucleoside analogs, followed by bioorthogonal click chemistry, offers a powerful and non-radioactive method for the visualization and quantification of newly transcribed RNA. 2'-C-Ethynyluridine (CEU) is a uridine analog that is incorporated into nascent RNA transcripts by cellular RNA polymerases. The ethynyl group on CEU provides a bioorthogonal handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry. This allows for the covalent attachment of a variety of reporter molecules, such as fluorescent dyes or biotin, enabling the detection and analysis of newly synthesized RNA.

These application notes provide a comprehensive, step-by-step protocol for the metabolic labeling of nascent RNA in cultured cells using this compound and its subsequent detection via click chemistry. While the majority of published protocols utilize the related compound 5-ethynyluridine (5-EU), the fundamental principles and procedures are applicable to CEU. Researchers should note that optimization of labeling conditions, such as CEU concentration and incubation time, may be necessary for specific cell types and experimental goals.

Key Applications

-

Visualization of Nascent RNA: Spatiotemporal imaging of newly transcribed RNA within cells to study transcriptional activity in different cellular compartments.

-

Quantification of Global RNA Synthesis: Measuring changes in overall transcriptional output in response to various stimuli, such as growth factors, drugs, or environmental stressors.

-

Analysis of Signaling Pathways: Dissecting the effects of signaling pathway activation or inhibition on downstream transcriptional programs.

-

Drug Discovery and Development: Screening for compounds that modulate RNA synthesis and identifying their mechanisms of action.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for ethynyluridine-based RNA labeling, primarily derived from studies using 5-ethynyluridine. These values should serve as a starting point for optimization when using this compound.

| Parameter | Typical Range/Value | Notes |

| This compound Concentration | 0.1 - 1 mM | Optimal concentration is cell-type dependent and should be determined empirically to balance labeling efficiency with potential cytotoxicity. |

| Labeling Time | 30 minutes - 24 hours | Shorter times are suitable for capturing immediate transcriptional responses, while longer times can be used to study RNA stability.[1] |

| Incorporation Rate (for 5-EU) | Approx. 1 in 35 uridine residues | This provides an estimate of the labeling density.[2] |

| Click Reaction Time | 30 - 60 minutes | The CuAAC reaction is generally rapid and efficient at room temperature. |

| Fluorescent Azide Concentration | 1 - 10 µM | The optimal concentration depends on the specific fluorophore and imaging setup. |

| Signal-to-Noise Ratio (SNR) for Microscopy | >10 for high-quality imaging | SNR is a measure of image quality and depends on labeling efficiency, background fluorescence, and detector sensitivity. |

| Potential for DNA Labeling | Low, but can occur in some organisms | It is advisable to perform controls, such as co-staining with a DNA marker or RNase treatment, to ensure RNA-specific labeling.[3][4] |

Experimental Protocols

This protocol is adapted from established methods for 5-ethynyluridine labeling and should be optimized for use with this compound.

Materials and Reagents

-

This compound (CEU)

-

Cell culture medium appropriate for the cell line of interest

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click Chemistry Reaction Cocktail:

-

Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)

-

Reducing agent: Sodium ascorbate solution (e.g., 500 mM in water, freshly prepared)

-

Copper(I)-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)

-

Azide-functionalized reporter molecule (e.g., fluorescent azide, biotin-azide)

-

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Step-by-Step Protocol

Part 1: Metabolic Labeling of Nascent RNA with this compound

-

Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate for microscopy) and allow them to adhere and grow to the desired confluency.

-

Preparation of CEU Labeling Medium: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be determined based on optimization experiments, typically starting in the range of 0.1 to 1 mM.

-

Labeling: Remove the existing culture medium from the cells and replace it with the CEU-containing medium.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the specific research question.

Part 2: Cell Fixation and Permeabilization

-

Washing: After the labeling incubation, remove the CEU-containing medium and wash the cells twice with PBS.

-

Fixation: Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells by adding the permeabilization buffer and incubating for 10-15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

Part 3: Click Chemistry Reaction for Detection of Labeled RNA

-

Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order. The final concentrations provided are a starting point and may require optimization.

-

PBS

-

Fluorescent azide (final concentration 1-10 µM)

-

CuSO₄ (final concentration 100-500 µM)

-

THPTA or TBTA ligand (final concentration 0.5-2.5 mM; maintain a 5:1 ligand to copper ratio)

-

Freshly prepared sodium ascorbate (final concentration 2.5-5 mM)

-

Vortex the solution gently to mix.

-

-

Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells, ensuring the cells are completely covered.

-

Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

Part 4: Counterstaining and Imaging

-

Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain such as DAPI or Hoechst according to the manufacturer's instructions.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled nascent RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear counterstain.

Mandatory Visualizations

Figure 1: Experimental workflow for this compound click chemistry.

Figure 2: TGF-β signaling pathway and nascent RNA labeling with CEU.

References

Visualizing Nascent RNA Synthesis with 2'-c-Ethynyluridine and Fluorescence Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and quantify newly synthesized RNA is crucial for understanding the dynamics of gene expression in various biological processes, including development, cellular response to stimuli, and disease pathogenesis. The incorporation of nucleoside analogs that can be subsequently detected through bioorthogonal chemistry has emerged as a powerful tool for this purpose. This document provides detailed application notes and protocols for the use of 2'-c-Ethynyluridine (EU), a cell-permeable uridine analog, to label and visualize nascent RNA transcripts in cells using fluorescence microscopy. This method offers a non-radioactive and highly sensitive alternative to traditional techniques for studying transcriptional activity.

The workflow involves the metabolic incorporation of EU into newly transcribed RNA. The ethynyl group on the EU molecule then serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This reaction covalently attaches a fluorescently labeled azide to the EU-containing RNA, enabling its visualization by fluorescence microscopy. This technique can be applied to study global RNA synthesis, RNA turnover, and the transcriptional responses to various treatments, making it a valuable tool in basic research and drug development.

Principle of the Method

The visualization of nascent RNA using EU is a two-step process:

-

Metabolic Labeling: Cells are incubated with EU, which is actively transported into the cells and incorporated into newly synthesized RNA by RNA polymerases in place of uridine.

-

Fluorescent Detection: After labeling, cells are fixed and permeabilized. The incorporated EU is then detected by a click reaction with a fluorescent azide (e.g., Alexa Fluor™ azides). The small size of the azide allows for efficient penetration into the cell and nucleus, leading to a high signal-to-noise ratio. The resulting fluorescent signal is localized to the sites of active transcription and can be imaged using standard fluorescence microscopy techniques.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful nascent RNA visualization using this compound. These values are starting points and may require optimization depending on the cell type and experimental conditions.

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Notes |

| This compound (EU) | 100 mM in DMSO | 0.1 - 1 mM in pre-warmed culture medium | The optimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential cytotoxicity.[1][2] |

| Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide) | 10 mM in DMSO | 1 - 5 µM in Click Reaction Buffer | Higher concentrations may increase background signal. |

| Copper(II) Sulfate (CuSO4) | 100 mM in dH2O | 1 mM in Click Reaction Buffer | A key catalyst for the click reaction. |

| Reducing Agent (e.g., Sodium Ascorbate) | 500 mM in dH2O (prepare fresh) | 10 mM in Click Reaction Buffer | Reduces Cu(II) to the active Cu(I) state. |

| Fixative (Formaldehyde) | 16% or 37% solution | 3.7% - 4% in PBS | Paraformaldehyde (PFA) is also commonly used. |

| Permeabilization Agent (Triton™ X-100) | 10% solution | 0.5% in PBS | Saponin can be used for milder permeabilization. |

Table 2: Typical Incubation Times

| Step | Incubation Time | Temperature | Notes |

| EU Labeling | 15 minutes - 24 hours | 37°C | Shorter times are used for pulse-labeling to capture immediate transcriptional responses. Longer times can be used to label less abundant transcripts or for RNA turnover studies.[3] |

| Fixation | 15 minutes | Room Temperature | |

| Permeabilization | 10 - 15 minutes | Room Temperature | |

| Click Reaction | 30 minutes | Room Temperature (in the dark) | Protect from light to prevent photobleaching of the fluorophore. |

| Nuclear Counterstaining (e.g., DAPI, Hoechst) | 5 - 15 minutes | Room Temperature |

Experimental Protocols

Protocol 1: Labeling and Visualization of Nascent RNA in Cultured Cells

This protocol provides a general procedure for labeling nascent RNA with EU and visualizing it using fluorescence microscopy in adherent cell cultures.

Materials:

-

Adherent cells cultured on coverslips in a multi-well plate

-

Complete cell culture medium

-

This compound (EU)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% PFA in PBS)

-

Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)

-

Click reaction components:

-

Fluorescent azide

-

Copper(II) Sulfate (CuSO4)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Click reaction buffer (e.g., PBS)

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

EU Labeling: a. Prepare the EU labeling solution by diluting the EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 mM). b. Remove the existing medium from the cells and replace it with the EU labeling solution. c. Incubate the cells for the desired period (e.g., 1 hour) at 37°C in a CO2 incubator.

-

Cell Fixation: a. Remove the EU labeling solution and wash the cells twice with PBS. b. Add the fixative solution to each well and incubate for 15 minutes at room temperature. c. Remove the fixative solution and wash the cells twice with PBS.

-

Cell Permeabilization: a. Add the permeabilization solution to each well and incubate for 15 minutes at room temperature. b. Remove the permeabilization solution and wash the cells twice with PBS.

-

Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, mix the components in the following order:

- 444 µL PBS

- 5 µL Fluorescent Azide stock solution (final concentration 1-5 µM)

- 1 µL CuSO4 stock solution (final concentration 1 mM)

- 50 µL Reducing Agent stock solution (final concentration 10 mM) b. Remove the PBS from the wells and add the click reaction cocktail to each coverslip. c. Incubate for 30 minutes at room temperature, protected from light.

-

Washing and Counterstaining: a. Remove the click reaction cocktail and wash the cells three times with PBS. b. (Optional) Incubate the cells with a nuclear counterstain solution (e.g., DAPI or Hoechst in PBS) for 5-15 minutes at room temperature, protected from light. c. Wash the cells twice with PBS.

-

Mounting and Imaging: a. Carefully remove the coverslips from the wells and mount them on microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Visualizations

Experimental Workflow

Caption: Experimental workflow for visualizing nascent RNA.

Application Example: Visualizing Transcriptional Response to Neuronal Activity

This technique can be used to study changes in gene expression in response to various stimuli. For example, researchers can visualize the increase in nascent RNA synthesis in neurons following stimulation that induces neuronal activity.

References

EU-RNA-seq Protocol for Nascent Transcriptome Analysis: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic gene expression is a highly dynamic process, and understanding the immediate transcriptional responses to various stimuli is crucial for elucidating cellular mechanisms in both health and disease. Traditional RNA sequencing (RNA-seq) provides a snapshot of the total cellular RNA population, which is an accumulation of transcripts over time and may not accurately reflect the real-time transcriptional activity. EU-RNA-seq (5-ethynyluridine RNA sequencing) is a powerful technique for metabolic labeling and subsequent isolation and sequencing of newly transcribed (nascent) RNA. This method allows for a high-resolution view of the nascent transcriptome, providing critical insights into the kinetics of transcription, co-transcriptional splicing, and the immediate effects of drugs or other perturbations on gene expression.[1][2]

This application note provides a detailed protocol for performing EU-RNA-seq, from cell culture and metabolic labeling to data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals who are interested in studying nascent transcription to understand dynamic cellular processes and to assess the mechanism of action of therapeutic compounds.

Principle of the Method

The EU-RNA-seq protocol is based on the incorporation of a uridine analog, 5-ethynyluridine (EU), into newly synthesized RNA transcripts by cellular RNA polymerases.[1][3] The alkyne group in the EU molecule allows for a highly specific and efficient covalent linkage to a biotin-azide molecule via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4] The biotinylated nascent RNA can then be selectively captured using streptavidin-coated magnetic beads, separating it from the pre-existing, unlabeled RNA. The captured nascent RNA is subsequently used to generate cDNA libraries for high-throughput sequencing.

Applications in Research and Drug Development

-

Understanding Dynamic Gene Regulation: EU-RNA-seq can reveal the immediate-early gene responses to various stimuli, such as growth factors, cytokines, and stress signals, providing insights into the initial events of signal transduction pathways.

-

Mechanism of Action Studies: In drug development, this technique can be employed to understand how a compound affects transcription at a global level and with high temporal resolution. This can help in identifying primary drug targets and off-target effects.

-

RNA Stability and Turnover: By performing pulse-chase experiments with EU, it is possible to measure the degradation rates of specific transcripts, providing a more complete picture of post-transcriptional gene regulation.

-

Splicing Kinetics: As nascent RNA is captured, EU-RNA-seq can be used to study the dynamics of co-transcriptional splicing.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for planning and executing an EU-RNA-seq experiment.

Table 1: Recommended EU Labeling Conditions for Common Cell Lines

| Cell Line | EU Concentration (mM) | Labeling Time (minutes) | Reference |

| HeLa | 0.2 - 1 | 20 - 60 | |

| Jurkat | 0.2 - 1 | 30 - 60 | |

| A549 | 0.2 | 240 | |

| HEK293 | 0.2 - 1 | 30 - 60 | |

| Mouse Embryonic Stem Cells (mESCs) | Not Specified | Not Specified |

Note: Optimal EU concentration and labeling time should be empirically determined for each cell line and experimental condition to balance labeling efficiency with potential cytotoxicity.

Table 2: Expected RNA Yields

| Parameter | Expected Value | Notes | Reference |

| Total RNA per mammalian cell | 10 - 30 pg | The majority is rRNA and tRNA. | |

| mRNA as a percentage of total RNA | 1 - 5% | Varies with cell type and physiological state. | |

| Expected nascent RNA yield | Highly variable | Dependent on cell type, transcriptional activity, and labeling time. Typically a small fraction of total RNA. |

Table 3: Sequencing Depth Recommendations for Nascent RNA-seq

| Experimental Goal | Recommended Mapped Reads per Sample | Notes | Reference |

| Differential gene expression of highly expressed nascent transcripts | 5 - 15 million | Sufficient for a snapshot of major transcriptional changes. | |

| Global view of nascent gene expression and some alternative splicing | 20 - 50 million | A common range for comprehensive nascent transcriptome analysis. | |

| In-depth transcriptome analysis and novel transcript discovery | >100 million | For deep characterization of the nascent transcriptome. | |

| Low-input or single-cell nascent RNA-seq | At least 1.5 million read pairs/cell | For single-cell applications. |

Experimental Workflow